Piperacillin-d5
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Overview
Description
Piperacillin-d5 is a deuterated form of Piperacillin, a broad-spectrum β-lactam antibiotic belonging to the penicillin class. It is primarily used as an internal standard for the quantification of Piperacillin in various analytical applications . The compound is characterized by the substitution of five hydrogen atoms with deuterium, which enhances its stability and allows for precise mass spectrometric analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperacillin-d5 involves the incorporation of deuterium atoms into the Piperacillin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the compound .
Chemical Reactions Analysis
Types of Reactions
Piperacillin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Piperacillin-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Piperacillin.
Biology: Employed in studies involving bacterial resistance and the mechanism of action of β-lactam antibiotics.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of Piperacillin.
Industry: Applied in the development and quality control of antibiotic formulations.
Mechanism of Action
Piperacillin-d5, like Piperacillin, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final stages of cell wall synthesis. This leads to cell lysis and death of the bacteria. The deuterium substitution does not alter the mechanism of action but enhances the compound’s stability for analytical purposes .
Comparison with Similar Compounds
Similar Compounds
Piperacillin: The non-deuterated form of Piperacillin-d5, used widely as an antibiotic.
Tazobactam: Often combined with Piperacillin to inhibit β-lactamase enzymes and enhance efficacy.
Ampicillin: Another β-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Uniqueness
Piperacillin-d5 is unique due to its deuterium content, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of Piperacillin is required .
Properties
Molecular Formula |
C23H27N5O7S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[2,3-dioxo-4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1/i1D3,4D2 |
InChI Key |
IVBHGBMCVLDMKU-NQKCGXCASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Origin of Product |
United States |
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